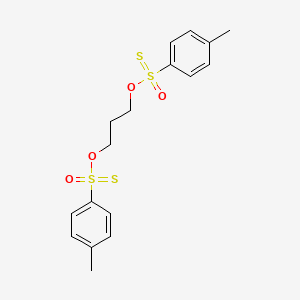

Trimethylene di(thiotosylate)

Description

BenchChem offers high-quality Trimethylene di(thiotosylate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Trimethylene di(thiotosylate) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-methylphenyl)-[3-(4-methylphenyl)sulfonothioyloxypropoxy]-oxo-sulfanylidene-λ6-sulfane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O4S4/c1-14-4-8-16(9-5-14)24(18,22)20-12-3-13-21-25(19,23)17-10-6-15(2)7-11-17/h4-11H,3,12-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HESVPJIYROEOHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=S)OCCCOS(=O)(=S)C2=CC=C(C=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O4S4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1,3-Di(p-tosylthio)propane: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical compound 1,3-Di(p-tosylthio)propane, detailing its chemical structure, molecular weight, and a proposed synthetic route. As a compound not readily found in commercial catalogs, this document serves as a theoretical and practical foundation for its synthesis and potential applications in advanced organic synthesis and materials science.

Core Concepts: Unveiling the Structure of 1,3-Di(p-tosylthio)propane

1,3-Di(p-tosylthio)propane is a symmetrical molecule featuring a central three-carbon propane linker. At the 1 and 3 positions of this propane chain, it is substituted with p-tosylthio groups. This functional group consists of a p-toluenesulfonyl (tosyl) moiety attached to a sulfur atom, which in turn is bonded to the propane backbone. The tosyl group is a well-known and versatile functional group in organic chemistry, often used as a leaving group in nucleophilic substitution reactions. The thioether linkage imparts distinct chemical properties, including nucleophilicity at the sulfur atom.

The systematic IUPAC name for this compound is propane-1,3-diyl bis(4-methylbenzenesulfonothioate) .

Chemical Structure Diagram

Caption: Chemical structure of 1,3-Di(p-tosylthio)propane.

Physicochemical Properties

Based on its deduced structure, the following molecular properties can be determined:

| Property | Value |

| Molecular Formula | C₁₇H₂₀O₄S₄ |

| Molecular Weight | 416.61 g/mol |

| Appearance | Expected to be a solid at room temperature |

| Solubility | Likely soluble in polar organic solvents like acetone, acetonitrile, and DMSO |

Proposed Synthesis of 1,3-Di(p-tosylthio)propane

Given that 1,3-Di(p-tosylthio)propane is not a readily available compound, a plausible synthetic route is proposed here based on established principles of organic chemistry. The most direct approach involves a double nucleophilic substitution reaction between a suitable sulfur nucleophile and a 1,3-dihaloalkane.

The proposed synthesis involves the reaction of potassium p-toluenesulfonothioate with 1,3-dibromopropane .

Synthesis Workflow

Caption: Proposed synthesis workflow for 1,3-Di(p-tosylthio)propane.

Detailed Experimental Protocol

Materials:

-

Potassium p-toluenesulfonothioate (2.2 equivalents)

-

1,3-Dibromopropane (1.0 equivalent)[1]

-

Anhydrous Acetone (solvent)[2]

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add potassium p-toluenesulfonothioate and anhydrous acetone.

-

Initiation: Begin stirring the mixture to ensure the salt is well-suspended.

-

Addition of Electrophile: Add 1,3-dibromopropane to the reaction mixture dropwise.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[2]

-

Workup: After the reaction is complete, cool the mixture to room temperature. The precipitated potassium bromide byproduct can be removed by filtration.

-

Purification: The acetone filtrate is then concentrated under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield pure 1,3-Di(p-tosylthio)propane.

Causality Behind Experimental Choices:

-

Nucleophile: Potassium p-toluenesulfonothioate is chosen as the sulfur nucleophile. The tosyl group is electron-withdrawing, which stabilizes the negative charge on the sulfur, making it a "soft" nucleophile, ideal for reacting with the "soft" electrophilic carbons of 1,3-dibromopropane in an Sₙ2 fashion.[3]

-

Electrophile: 1,3-dibromopropane serves as a dielectrophile, with bromine acting as a good leaving group for nucleophilic substitution.[1]

-

Solvent: Acetone is a suitable polar aprotic solvent that can dissolve the reactants to some extent and facilitates Sₙ2 reactions.[2]

-

Conditions: Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate.

Potential Applications in Research and Development

While specific applications for 1,3-Di(p-tosylthio)propane have not been documented, its structure suggests potential utility in several areas of chemical research and drug development:

-

Bifunctional Linker: The propane backbone can act as a flexible linker to connect two molecular entities. The tosylthio groups could be further functionalized or used as protecting groups.

-

Precursor to Dithiols: The tosyl groups could potentially be cleaved to generate 1,3-propanedithiol in situ under specific conditions, which is a useful reagent in organic synthesis.

-

Materials Science: The presence of multiple sulfur atoms and aromatic rings suggests that this compound could be explored as a building block for novel polymers or coordination complexes with interesting electronic or material properties.[4]

-

Medicinal Chemistry: Thioethers are present in some biologically active molecules.[4] The bifunctional nature of this compound could be exploited in the design of novel molecules for structure-activity relationship (SAR) studies.

Safety and Handling

As a novel compound, the toxicological properties of 1,3-Di(p-tosylthio)propane are unknown. Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. The synthesis should be carried out in a well-ventilated fume hood.

Conclusion

1,3-Di(p-tosylthio)propane is a structurally interesting yet underexplored chemical entity. This guide provides a foundational understanding of its chemical structure, molecular properties, and a scientifically sound, proposed synthetic pathway. The detailed protocol and the rationale behind the experimental choices offer a solid starting point for researchers and scientists interested in synthesizing and exploring the potential applications of this novel compound in their respective fields.

References

- Google Patents. (n.d.). CN101376635A - Preparation of 1,3-bis[(trihydroxymethyl) methyl amino] propane.

- Pásztói, B., et al. (2020). Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. Molecules, 25(21), 5033.

- Google Patents. (n.d.). CN101456855B - Method for preparing 1,3-propanesultone.

-

Ashenhurst, J. (2015, July 5). Thiols and Thioethers: Properties and Key Reactions. Master Organic Chemistry. Retrieved from [Link]

-

Pásztói, B., et al. (2020). Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). Reaction conditions: i) 1,3-dibromopropane, K 2 CO 3 , acetone, reflux, 15 h.... Retrieved from [Link]

-

PubChem. (n.d.). 1,3-Bis(phenylthio)propane. Retrieved from [Link]

-

Indian Academy of Sciences. (n.d.). Synthetic access to thiols: A review. Retrieved from [Link]

-

Total Organic Chemistry. (2020, July 24). Organic Chemistry Lessons - Thiols and Thioethers [Video]. YouTube. Retrieved from [Link]

-

Chemistry Learner. (n.d.). Thioether: Structure, Formula, Synthesis, and Examples. Retrieved from [Link]

-

ResearchGate. (n.d.). Exchange Reactions of 1,3-Bis(nitroarylthio)propanes with Propane-1,3-dithiols. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Thiophenol synthesis by C-S coupling or substitution. Retrieved from [Link]

-

ResearchGate. (n.d.). [MNPs@FGly][Cl]-catalyzed reaction of 1,3-dibromopropane with 2 equiv.... Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 15.12: Thioethers (Sulfides) and Silyl Ethers. Retrieved from [Link]

-

Educator.com. (2010, December 4). Synthesis of Thiols & Thioethers | Organic Chemistry [Video]. YouTube. Retrieved from [Link]

Sources

History of Trimethylene di(thiotosylate) in Woodward steroid synthesis

An In-Depth Technical Guide to the Chemistry and Application of Trimethylene di(thiotosylate) in Steroid Synthesis

A Foreword for the Modern Drug Development Professional

The total syntheses of cholesterol (1951) and cortisone (1952) by Robert Burns Woodward and his team at Harvard University were not merely academic triumphs; they were foundational moments in the art and science of organic chemistry that continue to influence contemporary drug development.[1] These syntheses demonstrated that complex natural products with numerous stereocenters could be constructed from simple starting materials through meticulous planning and the strategic application of chemical principles.[2] A key challenge in these multi-step syntheses was the management of multiple reactive functional groups, particularly ketones, which required a sophisticated toolkit of protecting groups and selective transformations.

This technical guide delves into a specific and powerful reagent that emerged from this era of intense innovation: trimethylene di(thiotosylate). While a direct, linear application of this reagent in the final, celebrated pathways to cholesterol and cortisone is not explicitly detailed in the seminal publications, its development by Woodward's group and its demonstrated utility on steroid skeletons highlight a crucial aspect of their research: the creation of new synthetic methods to overcome fundamental challenges. This guide will explore the history, mechanism, and practical application of trimethylene di(thiotosylate), framing it as a significant contribution to the synthetic chemist's arsenal, born from the intellectual crucible of the Woodward steroid syntheses.

The Challenge of Polyketonic Steroids: A Question of Selectivity

The steroid framework is replete with carbonyl functionalities, often with similar reactivity profiles. A major hurdle in the total synthesis of such molecules is the ability to chemically modify one ketone in the presence of others. For instance, in the construction of the steroid core, intermediates often possess multiple ketone groups, each a potential site for reaction.

Woodward's strategy for the synthesis of cholesterol, for example, involved an intermediate dione (compound 11 in the synthetic scheme). To achieve the desired intramolecular aldol condensation to form the tricyclic system 12 , the reactivity of the two carbonyl groups had to be precisely controlled. This was ingeniously achieved by introducing a temporary formyl group, which was subsequently eliminated under the reaction conditions.[3]

While successful, this approach underscores the constant need for reliable methods to differentiate carbonyl groups. The ideal solution would be a robust protecting group that could be installed under mild conditions and removed selectively, effectively rendering a ketone "invisible" to a range of reagents. It is in this context that the development of dithiane-forming reagents by Woodward's group finds its significance.

Trimethylene di(thiotosylate): A Novel Reagent for Ketone Protection

During the 1950s and 60s, Woodward's laboratory was a hub of synthetic innovation. One of the powerful tools developed was trimethylene di(thiotosylate), a crystalline, stable, and highly effective reagent for the formation of 1,3-dithianes from activated methylene groups adjacent to carbonyls.[4][5] The resulting 1,3-dithiane is a thioketal, a sulfur analog of a ketal, which is exceptionally stable to a wide range of nucleophilic and basic reagents, yet can be cleaved to regenerate the carbonyl group under specific conditions.[6]

The genius of using trimethylene di(thiotosylate) lies in its ability to react with a carbonyl group that has been pre-activated, rather than with the carbonyl itself. This pre-activation is typically achieved in one of two ways:

-

Formation of a hydroxymethylene derivative: The ketone is first condensed with an alkyl formate (e.g., ethyl formate) in the presence of a base to form a β-keto aldehyde.

-

Formation of an enamine: The ketone is reacted with a secondary amine (e.g., pyrrolidine) to form an enamine.

Both of these derivatives are sufficiently nucleophilic to react with trimethylene di(thiotosylate), leading to the formation of a 1,3-dithiane at the α-position to the original carbonyl.

Mechanism of Action

The reaction proceeds via a double nucleophilic substitution on the trimethylene di(thiotosylate) molecule. The activated methylene carbon (as part of the enol, enolate, or enamine) attacks one of the sulfur atoms, displacing a tosylate anion. A second, intramolecular attack by the other sulfur atom on the newly formed intermediate, or a related intermolecular process, followed by elimination, leads to the cyclic 1,3-dithiane and the expulsion of a second tosylate group.

Experimental Protocols

The following protocols are based on the procedures detailed by Woodward et al. in Journal of Organic Chemistry and the validated methods in Organic Syntheses.[4][5][7]

Preparation of Trimethylene di(thiotosylate)

This two-step procedure involves the formation of the dithiol and its subsequent tosylation.

Step 1: Preparation of 1,3-Propanedithiol

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| 1,3-Dibromopropane | 201.86 | 202 g | 1.0 |

| Thiourea | 76.12 | 152 g | 2.0 |

| Sodium Hydroxide | 40.00 | 160 g | 4.0 |

| Water | 18.02 | 400 mL | - |

Procedure:

-

A solution of thiourea (152 g) in water (250 mL) is heated to reflux in a three-necked flask equipped with a mechanical stirrer and a reflux condenser.

-

1,3-Dibromopropane (202 g) is added dropwise over 30 minutes. The mixture is refluxed for an additional 2 hours.

-

A solution of sodium hydroxide (160 g) in water (150 mL) is added, and the mixture is refluxed for 2 hours.

-

The mixture is cooled, and the lower layer containing 1,3-propanedithiol is separated, washed with water, and distilled under reduced pressure to yield the pure dithiol.

Step 2: Tosylation of 1,3-Propanedithiol

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| 1,3-Propanedithiol | 108.24 | 10.8 g | 0.1 |

| p-Toluenesulfonyl Chloride | 190.65 | 38.1 g | 0.2 |

| Pyridine | 79.10 | 100 mL | - |

Procedure:

-

A solution of 1,3-propanedithiol (10.8 g) in pyridine (100 mL) is cooled to 0 °C in an ice bath.

-

p-Toluenesulfonyl chloride (38.1 g) is added portion-wise with stirring, maintaining the temperature below 5 °C.

-

The mixture is stirred at 0 °C for 4 hours and then allowed to stand at room temperature overnight.

-

The reaction mixture is poured into a mixture of ice (500 g) and concentrated hydrochloric acid (100 mL).

-

The resulting white precipitate is collected by filtration, washed thoroughly with water, and recrystallized from ethanol to afford pure trimethylene di(thiotosylate).

Formation of 2,2-(Trimethylenedithio)cholestan-3-one

This procedure exemplifies the application of trimethylene di(thiotosylate) to a steroid skeleton.

Step 1: Formation of the Enamine of Cholestan-3-one

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| Cholestan-3-one | 386.66 | 3.87 g | 0.01 |

| Pyrrolidine | 71.12 | 1.42 g | 0.02 |

| Benzene | 78.11 | 50 mL | - |

Procedure:

-

A solution of cholestan-3-one (3.87 g) and pyrrolidine (1.42 g) in benzene (50 mL) is refluxed with a Dean-Stark trap until no more water is collected.

-

The solvent and excess pyrrolidine are removed under reduced pressure to yield the crude enamine, which is used directly in the next step.

Step 2: Reaction with Trimethylene di(thiotosylate)

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| Enamine of Cholestan-3-one | ~439.75 | ~4.4 g | 0.01 |

| Trimethylene di(thiotosylate) | 416.59 | 4.17 g | 0.01 |

| Triethylamine | 101.19 | 2.02 g | 0.02 |

| Acetonitrile (anhydrous) | 41.05 | 50 mL | - |

Procedure:

-

The crude enamine is dissolved in anhydrous acetonitrile (50 mL) under a nitrogen atmosphere.

-

Triethylamine (2.02 g) and trimethylene di(thiotosylate) (4.17 g) are added.

-

The mixture is refluxed for 12 hours.

-

The solvent is removed under reduced pressure. The residue is treated with 0.1 N hydrochloric acid at 50 °C for 30 minutes to hydrolyze any remaining enamine.

-

The mixture is extracted with diethyl ether. The combined organic extracts are washed with aqueous potassium hydrogen carbonate solution and brine, then dried over anhydrous sodium sulfate.

-

After filtration and concentration, the crude product is purified by chromatography to yield 2,2-(trimethylenedithio)cholestan-3-one.

Authoritative Grounding and Conclusion

The development of trimethylene di(thiotosylate) represents a key advancement in synthetic organic chemistry that arose from the intellectually fertile ground of Woodward's research group during their work on complex natural products.[4][5] While not a featured reagent in the final published routes to cholesterol or cortisone, its efficacy on steroid substrates like cholestan-3-one demonstrates its intended and realized utility in this class of molecules.[7] The ability to mask a ketone as a robust 1,3-dithiane provided a powerful strategic advantage, allowing for transformations elsewhere in a complex molecule without interference from the protected carbonyl group. This work, therefore, stands as a testament to the enabling power of methods development that runs parallel to, and is inspired by, the grand challenges of total synthesis. For today's researchers in drug development, the story of trimethylene di(thiotosylate) is a reminder that the path to a complex molecular target is often paved with the invention of new chemical tools and a deep understanding of reaction mechanisms.

References

-

Chemistry LibreTexts. (2021, March 16). 4.7: Biosynthesis and Total Synthesis of Steroids. [Link]

-

Torgov, I. V. (1963). Progress in the Total Synthesis of Steroids. Pure and Applied Chemistry, 6(4), 525-544. [Link]

-

Chemistry LibreTexts. (2024, March 27). 11: Strategies in Steroids Synthesis. [Link]

-

Taub, D. (1984). The Woodward Synthesis. In The Total Synthesis of Steroids (pp. 4223-4251). J. Amer. Chem. Soc. [Link]

-

Organic Syntheses. (n.d.). 2,2-(Trimethylenedithio)cyclohexanone. [Link]

-

Open Yale Courses. (n.d.). CHEM 125b - Lecture 38 - Review: Synthesis of Cortisone. [Link]

-

Wikipedia. (n.d.). Cholesterol total synthesis. [Link]

-

Organic Chemistry Portal. (n.d.). Thioacetal synthesis by thioacetalisation or 1,4-addition. [Link]

-

Parkland College. (n.d.). Robert Burns Woodward. SPARK: Scholarship at Parkland. [Link]

-

ResearchGate. (2018, August). Developments in the Deprotection of Thioacetals. [Link]

-

Puleo, C., & Ragan, J. A. (2014). Vicinal Bis(methylene) Heterocyclic Diene in Natural Product Synthesis: A Convergent Biomimetic Total Synthesis of Prunolactone A. Organic letters, 16(20), 5366–5369. [Link]

-

Williams, R. M. (2011). Natural products synthesis: enabling tools to penetrate Nature's secrets of biogenesis and biomechanism. The Journal of organic chemistry, 76(11), 4221–4259. [Link]

-

Woodward, R. B., Pachter, I. J., & Scheinbaum, M. L. (1971). Dithiotosylates as Reagents in Organic Synthesis. The Journal of Organic Chemistry, 36(8), 1137-1139. [Link]

-

Digital Commons@ETSU. (1971). Dithiotosylates as Reagents in Organic Synthesis 1. [Link]

-

National Center for Biotechnology Information. (n.d.). Bioinspired total syntheses of natural products: a personal adventure. [Link]

-

National Center for Biotechnology Information. (n.d.). Chemoenzymatic total synthesis of natural products. [Link]

-

National Center for Biotechnology Information. (n.d.). Recent Strategies and Tactics for the Enantioselective Total Syntheses of Cyclolignan Natural Products. [Link]

- Google Patents. (n.d.). US9949986B2 - Synthetic bile acid compositions and methods.

-

Woodward, R. B., Sondheimer, F., Taub, D., Heusler, K., & McLamore, W. M. (1952). The Total Synthesis of Steroids. Journal of the American Chemical Society, 74(17), 4223–4251. [Link]

- Google Patents. (n.d.). US8546367B2 - Synthetic bile acid compositions and methods.

-

SynArchive. (n.d.). Synthesis of Cholesterol by Robert B. Woodward (1951). [Link]

Sources

- 1. Cholesterol total synthesis - Wikipedia [en.wikipedia.org]

- 2. garfield.library.upenn.edu [garfield.library.upenn.edu]

- 3. synarchive.com [synarchive.com]

- 4. researchgate.net [researchgate.net]

- 5. Bioinspired total syntheses of natural products: a personal adventure - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. CHEM 125b - Lecture 38 - Review: Synthesis of Cortisone | Open Yale Courses [oyc.yale.edu]

An In-depth Technical Guide to 1,3-Propanediyl di(thiotosylate) for Researchers and Drug Development Professionals

Introduction: Defining a Niche Reagent in Bioconjugation and Drug Discovery

In the landscape of chemical biology and drug development, precision and predictability are paramount. The emergence of novel bifunctional reagents is often a catalyst for innovation, enabling new strategies for molecular assembly and therapeutic design. This guide focuses on a specialized yet potentially powerful molecule: 1,3-Propanediyl di(thiotosylate) .

For clarity, it is essential to establish the precise chemical identity of this compound. The nomenclature "thiotosylate" signifies a thiosulfonate ester of p-toluenesulfonic acid. Therefore, 1,3-Propanediyl di(thiotosylate) is more formally named Propane-1,3-diyl bis(4-methylbenzenesulfonothioate) . It is crucial to distinguish this compound from its more common oxygen-containing analog, 1,3-propanediol di-p-tosylate, as the presence of the thiosulfonate linkage imparts distinct reactivity and potential applications.

This technical guide will provide a comprehensive overview of the known and inferred physical properties of 1,3-Propanediyl di(thiotosylate), propose robust synthetic methodologies, and explore its potential applications, particularly in the realm of drug development. The information presented herein is curated to provide researchers and scientists with a foundational understanding of this intriguing molecule.

Molecular Structure and Identifiers

A thorough understanding of a molecule begins with its fundamental structure and identifiers.

Chemical Structure:

Caption: Chemical structure of Propane-1,3-diyl bis(4-methylbenzenesulfonothioate).

Key Identifiers:

| Identifier | Value |

| IUPAC Name | Propane-1,3-diyl bis(4-methylbenzenesulfonothioate) |

| Synonyms | 1,3-Propanediyl di(thiotosylate) |

| Molecular Formula | C₁₇H₂₀O₄S₄ |

| Molecular Weight | 416.60 g/mol |

| CAS Number | Not readily available in common chemical databases. This suggests the compound is either novel or not widely commercialized. |

Predicted Physical Properties

Direct experimental data for the physical properties of 1,3-Propanediyl di(thiotosylate) is not extensively available in the current literature. However, we can infer its likely properties based on its structure and comparison with analogous compounds, such as 1,3-propanediol di-p-tosylate.

| Property | Predicted Value | Rationale |

| Appearance | White to off-white solid | Similar to its oxygen analog and other solid thiosulfonates. |

| Melting Point | Likely in the range of 80-120 °C | The presence of two aromatic rings and a flexible propane linker suggests a crystalline solid with a melting point comparable to or slightly lower than its oxygen analog (90-92 °C). |

| Solubility | Soluble in aprotic organic solvents (e.g., DCM, THF, Acetone). Insoluble in water. | The largely nonpolar structure with two tolyl groups and a hydrocarbon chain would favor solubility in organic solvents over aqueous media. |

| Stability | Stable under anhydrous conditions at room temperature. Sensitive to nucleophiles and strong reducing agents. | The thiosulfonate linkage is susceptible to cleavage by nucleophiles, a key aspect of its reactivity. |

Proposed Synthetic Methodologies

The synthesis of thiosulfonates can be achieved through several reliable methods.[1][2][3] Below are two proposed, detailed protocols for the laboratory-scale synthesis of 1,3-Propanediyl di(thiotosylate).

Method 1: From 1,3-Dibromopropane and Sodium p-Toluenethiosulfonate

This method relies on the nucleophilic displacement of bromide ions by the thiosulfonate anion.

Experimental Protocol:

-

Preparation of Sodium p-Toluenethiosulfonate: This salt can be prepared by the oxidation of p-toluenesulfonyl chloride with sodium sulfide.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium p-toluenethiosulfonate (2.2 equivalents) in a suitable aprotic solvent such as dimethylformamide (DMF).

-

Addition of Alkyl Halide: To the stirred solution, add 1,3-dibromopropane (1.0 equivalent) dropwise at room temperature.

-

Reaction Conditions: Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a larger volume of cold water to precipitate the product.

-

Purification: Collect the solid product by filtration, wash with water, and then recrystallize from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure 1,3-Propanediyl di(thiotosylate).

Caption: Proposed synthesis workflow for 1,3-Propanediyl di(thiotosylate) via nucleophilic substitution.

Method 2: From 1,3-Propanedithiol and p-Toluenesulfonyl Chloride

This approach involves the reaction of a dithiol with a sulfonyl chloride in the presence of a base.

Experimental Protocol:

-

Reaction Setup: Dissolve 1,3-propanedithiol (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) in a flask cooled in an ice bath.[4][5]

-

Base Addition: Add a non-nucleophilic base, such as triethylamine or pyridine (2.5 equivalents), to the solution.

-

Sulfonyl Chloride Addition: Slowly add a solution of p-toluenesulfonyl chloride (2.2 equivalents) in DCM to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting materials.

-

Quenching and Extraction: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the desired 1,3-Propanediyl di(thiotosylate).

Reactivity and Potential Applications in Drug Development

The thiosulfonate functional group is the cornerstone of the reactivity of 1,3-Propanediyl di(thiotosylate). Thiosulfonates are known to react with soft nucleophiles, particularly thiols, to form disulfides. This reactivity makes them valuable as sulfenylating agents.[6]

Key Reactions:

-

Reaction with Thiols: In the context of drug development, the most significant reaction is with cysteine residues in proteins. This reaction proceeds under mild, physiological conditions to form a disulfide bond, releasing the p-toluenesulfinate as a leaving group.

This property makes 1,3-Propanediyl di(thiotosylate) a promising candidate for several applications:

-

Homobifunctional Crosslinker: The presence of two reactive thiosulfonate groups allows it to crosslink two thiol-containing molecules. This can be used to link two peptides, proteins, or a drug molecule to a carrier. The three-carbon propane spacer provides a defined distance between the linked entities.

-

Thiol-Specific Bioconjugation: It can be used to attach molecules to proteins at specific cysteine residues. This is a cornerstone of antibody-drug conjugate (ADC) technology.

-

Drug Delivery Systems: The disulfide bond formed upon reaction with a biological thiol is cleavable under the reducing conditions found inside cells. This makes 1,3-Propanediyl di(thiotosylate) a potential linker for prodrugs that release the active therapeutic agent intracellularly.

-

Antimicrobial Agents: Thiosulfonates are known to possess antimicrobial and antifungal properties.[3][7] This molecule could be investigated as a potential therapeutic agent itself or as a scaffold for the development of new antimicrobial drugs.

Caption: Potential applications of 1,3-Propanediyl di(thiotosylate) in drug development.

Predicted Spectral Data

-

¹H NMR:

-

Aromatic protons of the tolyl groups would appear as two doublets in the range of δ 7.2-7.8 ppm.

-

The methyl protons of the tolyl groups would be a singlet around δ 2.4 ppm.

-

The methylene protons of the propane linker would likely show two triplets: one for the two CH₂ groups attached to the sulfur atoms and a multiplet for the central CH₂ group, likely in the range of δ 2.0-3.5 ppm.

-

-

¹³C NMR:

-

Aromatic carbons would appear in the δ 120-150 ppm region.

-

The methyl carbons of the tolyl groups would be around δ 21 ppm.

-

The methylene carbons of the propane linker would be in the aliphatic region, likely δ 25-40 ppm.

-

-

IR Spectroscopy:

-

Strong characteristic peaks for the S=O stretching of the sulfonyl group would be expected around 1300-1330 cm⁻¹ (asymmetric) and 1120-1150 cm⁻¹ (symmetric).

-

C-H stretching of the aromatic and aliphatic groups would be observed.

-

Conclusion

1,3-Propanediyl di(thiotosylate), or Propane-1,3-diyl bis(4-methylbenzenesulfonothioate), represents a molecule with significant, albeit largely unexplored, potential in the fields of chemical biology and drug development. Its predicted properties and the known reactivity of the thiosulfonate functional group position it as a valuable tool for researchers. The proposed synthetic routes are based on established chemical principles and should be readily adaptable in a standard organic chemistry laboratory.

The true value of this reagent will be unlocked through experimental validation of its physical properties and exploration of its utility in the applications outlined in this guide. It is our hope that this technical overview will serve as a catalyst for further research into this promising molecule, ultimately contributing to the advancement of therapeutic and diagnostic technologies.

References

-

The Good Scents Company. (n.d.). 1,3-propane dithiol, 109-80-8. Retrieved from [Link]

-

Fun, H. K., & Lye, P. G. (2011). Propane-1,3-diyl bis(4-aminobenzoate). Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1659. [Link]

-

Peloquin, A. J., Godman, N. P., Allison, B. D., Balaich, G. J., & Iacono, S. T. (2018). 1,3-Bis(4-bromophenyl)propane. IUCrData, 3(6), x180563. [Link]

-

National Center for Biotechnology Information. (n.d.). 1,3-Bis(phenylthio)propane. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1,3-Propanedithiol. PubChem. Retrieved from [Link]

-

Fun, H. K., & Lye, P. G. (2011). Propane-1,3-diyl bis(4-aminobenzoate). Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1659. [Link]

-

Pharmaffiliates. (n.d.). Propane-1,3-diyl bis(4-methylbenzenesulfonate). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Thiosulfonate synthesis by S-S coupling. Retrieved from [Link]

-

Wikipedia. (n.d.). Propane-1,3-dithiol. Retrieved from [Link]

-

Wikipedia. (n.d.). Thiosulfonate. Retrieved from [Link]

-

Freeman, F., & Keindl, M. C. (1985). Preparation of Alkyl Thiolsulfinates, Thiolsulfonates, and α-Disulfones. The Journal of Organic Chemistry, 50(19), 3547–3554. [Link]

-

South, A. M., & Wilson, G. S. (2011). Sodium thiosulfonate salts: Molecular and supramolecular structural features and solution radiolytic properties. Dalton Transactions, 40(42), 11131-11139. [Link]

-

The Organic Chemistry Tutor. (2023, June 22). Alkyl Sulfonates: Preparation and Reactions [Video]. YouTube. [Link]

-

Alla, A., et al. (2018). FTIR spectra of 4,4′-(propane-1,3-diylbis(oxy))bis(3,5-dimethoxybenzoyl azide) and 1,3-bis(4-isocyanato-2,6-dimethoxyphenoxy)propane. ResearchGate. Retrieved from [Link]

-

Miller, C. P., & Chamberland, S. (2023). Applications and Opportunities in Using Disulfides, Thiosulfinates, and Thiosulfonates as Antibacterials. Molecules, 28(10), 4084. [Link]

-

ResearchGate. (n.d.). Research Progress in Synthesis and Application of Thiosulfonates. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthetic applications A Transformation of S-alkyl thiosulfonates. B.... Retrieved from [Link]

-

ALFA CHEMICAL. (n.d.). Good Price CAS:5469-66-9 | Propane-1,3-diyl Bis(4-methylbenzenesulfonate) for Sale. Retrieved from [Link]

-

Fun, H. K., & Lye, P. G. (2011). 4,4'-[Propane-1,3-diylbis(nitrilo-methyl-idyne)]dibenzonitrile. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1658. [Link]

-

ChemistryViews. (2019, March 9). Metal‐Free Synthesis of Thiosulfonates. Retrieved from [Link]

Sources

- 1. Thiosulfonate synthesis by S-S coupling [organic-chemistry.org]

- 2. Thiosulfonate - Wikipedia [en.wikipedia.org]

- 3. chemistryviews.org [chemistryviews.org]

- 4. 1,3-Propanedithiol | C3H8S2 | CID 8013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Propane-1,3-dithiol - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Applications and Opportunities in Using Disulfides, Thiosulfinates, and Thiosulfonates as Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Efficiency Synthesis of 1,3-Dithiane Derivatives via Electrophilic Sulfenylation

Executive Summary

This application note details the protocol for utilizing Trimethylene di(thiotosylate) (S,S'-propane-1,3-diyl bis(4-methylbenzenesulfonothioate)) as a superior, odorless electrophilic reagent for the synthesis of 1,3-dithiane derivatives.

Unlike traditional thioacetalization, which relies on the nucleophilic attack of malodorous 1,3-propanedithiol on a carbonyl group, this protocol employs an electrophilic sulfenylation strategy. This allows for the direct installation of the 1,3-dithiane moiety onto active methylene compounds (such as

Key Advantages[1]

-

Odorless Workflow: Eliminates the use of volatile, stench-producing thiols (e.g., 1,3-propanedithiol).

-

Solid-State Reagent: The reagent is a stable, crystalline solid (

63–65 °C), facilitating easy handling and stoichiometry control. -

Regioselectivity: Specifically targets enolizable

-carbons, enabling the synthesis of spiro-dithianes and ketene dithioacetals that are difficult to access via standard carbonyl protection.

Mechanistic Principles

The reaction proceeds via a double nucleophilic substitution mechanism. The carbon nucleophile (enolate or enamine) attacks the electrophilic sulfur atoms of the reagent, displacing the toluenesulfinate anion (

Reaction Pathway[2][3][4][5][6][7][8][9][10]

-

Activation: Base deprotonates the active methylene to form an enolate (or an enamine is generated).

-

First Sulfenylation: The enolate attacks the first sulfur atom of the reagent, displacing one equivalent of sulfinate.

-

Cyclization: The pendant thiotosylate chain undergoes intramolecular attack by the regenerated carbanion, closing the six-membered ring and expelling the second sulfinate.

Mechanism Diagram

Figure 1: Stepwise electrophilic sulfenylation mechanism converting an active methylene to a 1,3-dithiane.

Experimental Protocols

Materials & Reagents[2][3][4][6][9][10][11][12][13][14]

-

Trimethylene di(thiotosylate): If not commercially available, prepare via reaction of 1,3-dibromopropane with Potassium Thiotosylate (see Woodward et al., 1971).

-

Substrate: Active methylene compound (e.g., Diethyl malonate, Ethyl acetoacetate) or Enamine (e.g., 1-pyrrolidinocyclohexene).

-

Base: Sodium Ethoxide (NaOEt) or Triethylamine (

). -

Solvent: Absolute Ethanol (EtOH) or Anhydrous Acetonitrile (MeCN).

Protocol A: Reaction with Active Methylenes (Malonates/Keto-Esters)

Target: Synthesis of Ketene Dithioacetals or Spiro-Dithianes.

-

Preparation of Ethoxide:

-

In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve Sodium metal (0.46 g, 20 mmol) in Absolute Ethanol (50 mL) to generate a fresh NaOEt solution.

-

-

Substrate Addition:

-

Cool the solution to 0 °C.

-

Add the Active Methylene Substrate (10 mmol) dropwise over 5 minutes. Stir for 15 minutes to ensure complete enolate formation.

-

-

Reagent Addition:

-

Add Trimethylene di(thiotosylate) (4.16 g, 10 mmol) in one portion.

-

Note: The reaction mixture may turn yellow/orange as the sulfinate is released.

-

-

Reaction:

-

Allow the mixture to warm to room temperature and stir for 2–4 hours.

-

Monitor via TLC (Hexane:EtOAc 4:1). The starting material spot should disappear, and a less polar product spot should appear.

-

-

Workup:

-

Concentrate the mixture under reduced pressure to remove ethanol.

-

Dilute the residue with Water (50 mL) and extract with Dichloromethane (

, 3 x 30 mL). -

Wash combined organics with Brine, dry over

, and concentrate.

-

-

Purification:

-

Recrystallize from Ethanol or purify via flash column chromatography (Silica gel).

-

Protocol B: Reaction with Enamines

Target: Protection of Ketones at the

-

Setup:

-

In a 100 mL round-bottom flask, dissolve Enamine (e.g., 1-pyrrolidinocyclohexene, 10 mmol) in Anhydrous Acetonitrile (40 mL).

-

-

Reagent Addition:

-

Add Trimethylene di(thiotosylate) (10 mmol) and Triethylamine (15 mmol).

-

-

Reflux:

-

Heat the mixture to reflux under Nitrogen for 8–12 hours.

-

-

Hydrolysis (Critical Step):

-

Remove solvent via rotary evaporation.[1]

-

Resuspend residue in 0.1 N HCl (50 mL) and heat at 50 °C for 30 minutes. This hydrolyzes the iminium intermediate to the ketone.

-

-

Extraction:

Data Summary & Optimization

The following table summarizes expected yields and conditions for common substrates using this protocol.

| Substrate Class | Specific Example | Base / Solvent | Temp / Time | Product Type | Typical Yield |

| Active Methylene | Diethyl Malonate | NaOEt / EtOH | 25°C / 3h | Ketene Dithioacetal | 85-92% |

| Ethyl Acetoacetate | KOAc / EtOH | Reflux / 2h | Functionalized Dithiane | 75-80% | |

| Enamine | Pyrrolidino-cyclohexene | Reflux / 12h | 65-75% | ||

| Cyclic Ketone | Hydroxymethylene-cholestanone | KOAc / EtOH | Reflux / 4h | Spiro-Dithiane | 80-88% |

Workflow Visualization

Figure 2: Operational workflow for the synthesis of dithianes using thiotosylate reagents.

Troubleshooting & Critical Parameters

-

Moisture Sensitivity: While the reagent is stable, the sulfinate byproducts and the enolate intermediates are moisture-sensitive. Ensure all solvents are anhydrous.

-

Stoichiometry: Use exactly 1.0 equivalent of the reagent. Excess reagent can lead to intermolecular cross-linking (polymerization) rather than intramolecular cyclization.

-

Base Selection:

-

For highly acidic methylene groups (

, e.g., malonates), weak bases like Potassium Acetate (KOAc) or Pyridine may suffice and prevent side reactions. -

For less acidic groups, stronger bases (NaOEt, NaH) are required.

-

-

Byproduct Removal: The p-toluenesulfinate byproduct is water-soluble.[2] Thorough aqueous washing during workup is essential to obtain clean crude material.

References

-

Woodward, R. B., Pachter, I. J., & Scheinbaum, M. L. (1971).[3] Dithiotosylates as Reagents in Organic Synthesis.[4][5][6][7][8][3] The Journal of Organic Chemistry, 36(8), 1137–1139.[8] Link

-

Woodward, R. B., Pachter, I. J., & Scheinbaum, M. L. (1974). 2,2-(Trimethylenedithio)cyclohexanone.[1] Organic Syntheses, 54, 39. Link

- Togo, H., & Iida, S. (2006). Synthetic use of odorless 1,3-propanedithiol equivalent. Synlett, (13), 2159-2162. (Contextual grounding for odorless reagents).

-

Luh, T. Y. (1991). New synthetic applications of dithioacetals. Accounts of Chemical Research, 24(9), 257-263. Link

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chemistry.mdma.ch [chemistry.mdma.ch]

- 7. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]

- 8. dc.etsu.edu [dc.etsu.edu]

Using Trimethylene di(thiotosylate) for carbonyl protection

Executive Summary

This guide details the application of Trimethylene di(thiotosylate) (CAS: 3866-79-3), also known as S,S'-propane-1,3-diyl bis(4-methylbenzenesulfonothioate), in organic synthesis.[1][2] While 1,3-propanedithiol is the gold standard for carbonyl protection (forming 1,3-dithianes), its application is severely limited by its noxious stench and handling difficulties.

Trimethylene di(thiotosylate) serves as an odorless, crystalline equivalent .[3] This note covers two distinct methodologies:

-

Protocol A (Odorless Carbonyl Protection): In-situ reductive generation of 1,3-propanedithiol for standard thioacetalization.[3]

-

Protocol B (Alpha-Methylene Functionalization): Direct electrophilic sulfenylation to protect/block the

-position of ketones.[3]

Reagent Profile & Causality

Traditional thioacetalization relies on the nucleophilic attack of dithiols on carbonyls.[3] Trimethylene di(thiotosylate) reverses this polarity initially, presenting an electrophilic sulfur source .[3]

| Feature | 1,3-Propanedithiol (Standard) | Trimethylene di(thiotosylate) (Advanced) |

| Physical State | Volatile Liquid | Crystalline Solid (MP: 64-69 °C) |

| Odor Profile | Intense Stench (Skunk-like) | Odorless / Faint |

| Reactivity Mode | Nucleophilic ( | Electrophilic ( |

| Handling | Fume hood mandatory, bleach neutralization req. | Standard benchtop weighing |

| Primary Use | Carbonyl Protection |

Mechanistic Insight:

The thiotosylate moiety (

Protocol A: Odorless Carbonyl Protection (In-Situ Reduction)

Objective: Convert an aldehyde or ketone to a 1,3-dithiane without handling free 1,3-propanedithiol.

Logic: The thiotosylate is reduced in situ to release the dithiol.[3] A Lewis acid is then introduced to catalyze the condensation with the carbonyl.[3] This "generate-and-consume" strategy prevents the release of noxious odors.[3]

Materials

-

Substrate: Aldehyde or Ketone (1.0 equiv)[3]

-

Reagent: Trimethylene di(thiotosylate) (1.1 equiv)[3]

-

Reductant: Sodium Borohydride (

) (2.5 equiv)[3] -

Catalyst: Boron Trifluoride Etherate (

) or Iodine ( -

Solvent: Ethanol/THF (1:[3]1) for reduction; DCM for protection.[3][4]

Step-by-Step Methodology

-

Precursor Reduction (The "Unmasking" Step):

-

Acidification & Solvent Swap:

-

Carefully quench with dilute HCl to pH ~4.[3] Caution: At this stage, free dithiol is present.[3] Keep the vessel closed or vented to a scrubber.

-

Perform a rapid extraction with Dichloromethane (DCM).[3] Dry the organic layer (

) and concentrate only if necessary.[3] Ideally, use the DCM solution directly to minimize odor exposure.[3]

-

-

Thioacetalization:

-

Workup:

Protocol B: Alpha-Methylene Protection (Electrophilic Dithianylation)

Objective: Protect the

Logic: The enolate of the ketone attacks the electrophilic sulfur of the reagent.[3] A second deprotonation/attack sequence closes the ring.[3]

Materials

-

Substrate: Enolizable Ketone (1.0 equiv)[3]

-

Reagent: Trimethylene di(thiotosylate) (1.05 equiv)[3]

-

Base: Potassium tert-butoxide (

-BuOK) or Sodium Ethoxide ( -

Solvent: THF or Ethanol (anhydrous)

Step-by-Step Methodology

-

Enolate Formation:

-

Dissolve the ketone in anhydrous THF under Argon.

-

Cool to -78°C (for kinetic control) or 0°C (thermodynamic control).

-

Add Base (2.2 equiv) and stir for 30 minutes to generate the enolate.[3]

-

-

Electrophilic Sulfenylation:

-

Dissolve Trimethylene di(thiotosylate) in a minimal amount of THF.[3]

-

Add the reagent solution dropwise to the enolate.[3]

-

Mechanistic Note: The first equivalent of base drives the attack on the first sulfur.[3] The second equivalent ensures the intermediate is deprotonated to attack the second sulfur, closing the ring.

-

-

Reaction & Monitoring:

-

Allow the mixture to warm to room temperature over 2 hours.

-

Monitor for the formation of the less polar bis-sulfenylated product.[3]

-

-

Purification:

Mechanistic Visualization

Figure 1: Reaction Pathways of Trimethylene di(thiotosylate)

Caption: Dual-pathway utility: Path A generates the nucleophilic dithiol for carbonyl protection; Path B utilizes the reagent's electrophilic nature for alpha-carbon functionalization.

Troubleshooting & Critical Parameters

| Issue | Probable Cause | Corrective Action |

| Low Yield (Protocol A) | Incomplete reduction of thiotosylate.[3] | Ensure |

| Odor Detected | Leakage during acidification step. | Perform acidification in a closed funnel or vented hood; use bleach trap for waste.[3] |

| Mono-sulfenylation (Protocol B) | Insufficient base.[3] | Ensure >2.0 equivalents of base are used to drive the second ring-closing attack. |

| Polymerization | High concentration.[3][4] | Perform Protocol B under dilute conditions (0.05 M) to favor intramolecular ring closure over intermolecular chaining. |

References

-

Woodward, R. B., et al. (1966).[3] Odorless Thioacetalization Reagents. (Foundational concept for using thiosulfonates as masked thiols).

-

Organic Chemistry Portal. (2025). Protection of Carbonyl Groups: 1,3-Dithianes. Retrieved from [Link]

Sources

Advanced Protocols: Derivatization of Active Methylene Compounds to 1,3-Dithiane Scaffolds

Strategic Overview

The synthesis of 1,3-dithiane rings is classically associated with the protection of aldehydes or ketones using 1,3-propanedithiol (the Corey-Seebach Umpolung methodology). However, when the starting material is an active methylene compound (e.g., malonates,

Direct reaction of active methylenes with 1,3-propanedithiol is chemically invalid because both species are nucleophilic under standard conditions. Instead, the construction of the 1,3-dithiane ring on an active methylene skeleton requires a [3+3] fragment assembly strategy. This involves the insertion of Carbon Disulfide (

The immediate product is a Cyclic Ketene Dithioacetal (2-ylidene-1,3-dithiane) . If the saturated 1,3-dithiane is the target, a subsequent reduction step is required.

This guide details the high-yield synthesis of cyclic ketene dithioacetals from active methylenes and provides the downstream reduction protocol to access the saturated 1,3-dithiane core.

Mechanistic Insight & Reaction Design

The transformation relies on the high acidity of the methylene protons (

-

Activation: A base deprotonates the active methylene to generate a stabilized enolate.

-

Carbophilic Attack: The enolate attacks the electrophilic carbon of

, forming a dithiocarboxylate intermediate (often deep red/orange). -

Annulation: The dithiocarboxylate dianion undergoes double

-alkylation with 1,3-dibromopropane.

Critical Control Points

-

The

Addition: This step is exothermic. Inadequate temperature control leads to oligomerization. -

Solvent Choice: Polar aprotic solvents (DMF, DMSO) are superior to alcohols because they solvate the cation, leaving the dithiocarboxylate anion "naked" and highly reactive.

-

Stoichiometry: A slight excess of base (2.2 – 2.5 eq) is crucial to ensure full conversion to the dianion species before alkylation.

Mechanistic Pathway Visualization

Figure 1: Stepwise mechanistic flow from active methylene to 1,3-dithiane scaffold.

Experimental Protocols

Protocol A: Synthesis of 2-Ylidene-1,3-Dithiane (Ketene Dithioacetal)

Target: Conversion of Diethyl Malonate to Diethyl 2-(1,3-dithian-2-ylidene)malonate. Scale: 10 mmol (adaptable).

Reagents & Materials

| Reagent | Equiv.[1][2][3][4][5][6][7] | Amount | Role |

| Diethyl Malonate | 1.0 | 1.60 g (1.52 mL) | Substrate |

| Carbon Disulfide ( | 1.2 | 0.91 g (0.72 mL) | C1 Synthon |

| 1,3-Dibromopropane | 1.1 | 2.22 g | C3 Linker |

| Potassium Carbonate ( | 2.5 | 3.45 g | Base |

| DMF (Anhydrous) | - | 15 mL | Solvent |

Step-by-Step Procedure

-

Setup: Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Flush with Argon or Nitrogen.

-

Solvation: Add DMF (15 mL) and Diethyl Malonate (10 mmol) . Stir at room temperature (RT).

-

Base Addition: Add

(25 mmol) in a single portion. The suspension will become milky. Stir for 10 minutes. -

Insertion (Critical):

-

Cool the reaction mixture to 0 °C (ice bath).

-

Add

(12 mmol) dropwise over 5 minutes. -

Observation: The mixture typically turns yellow or orange, indicating dithiocarboxylate formation.

-

Stir at 0 °C for 30 minutes, then allow to warm to RT for 30 minutes.

-

-

Annulation:

-

Cool the mixture back to 0 °C .

-

Add 1,3-Dibromopropane (11 mmol) dropwise.

-

Remove the ice bath and stir at RT for 4–6 hours .

-

Monitoring: Check TLC (Hexane/EtOAc 4:1). The starting material spot should disappear.

-

-

Workup:

-

Pour the reaction mixture into 100 mL ice-cold water .

-

The product often precipitates as a solid. Filter and wash with cold water.

-

If oil forms: Extract with Ethyl Acetate (

mL). Wash combined organics with brine, dry over

-

-

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Protocol B: Reduction to Saturated 1,3-Dithiane

Target: Reduction of the exocyclic double bond to yield the substituted 1,3-dithiane. Note: The ketene dithioacetal double bond is polarized (push-pull system) and can be reduced using hydride donors in acidic media.

Reagents

-

Substrate (from Protocol A): 1.0 equiv.

-

Sodium Borohydride (

): 4.0 equiv. -

Glacial Acetic Acid: Solvent/Proton source.

Procedure

-

Dissolve the ketene dithioacetal (1 mmol) in Glacial Acetic Acid (5 mL) .

-

Caution: Add

(4 mmol) in small portions at 0 °C (Hydrogen gas evolution!). -

Stir at RT for 2 hours.

-

Neutralize carefully with saturated

solution. -

Extract with Dichloromethane (DCM), dry, and concentrate.

-

Result: The exocyclic double bond is reduced, yielding the 2-substituted 1,3-dithiane.

Data Analysis & Troubleshooting

Troubleshooting Matrix

| Observation | Root Cause | Corrective Action |

| Low Yield | Moisture in DMF or old Base | Use freshly distilled DMF; dry |

| Oligomerization | Ensure strict 0 °C control during | |

| Incomplete Cyclization | 1,3-dibromopropane quality | Ensure the alkyl halide is not hydrolyzed; use slight excess (1.2 eq). |

| Red Color Persists | Incomplete alkylation | The dithiocarboxylate anion is red. Stir longer or add catalytic NaI (Finkelstein condition). |

Workflow Visualization

Figure 2: Operational decision tree for the synthesis and purification process.

References

-

Base-Mediated Synthesis from Active Methylenes: Augustin, M., et al. (1979). Reaction of Carbon Disulfide with Active Methylene Compounds. Tetrahedron, 32(24), 3055-3061. [Link]

-

One-Pot Procedures using

: Yavari, I., et al. (2017). A one-pot synthesis of novel cyclic ketene dithioacetals. Journal of Sulfur Chemistry, 38(6), 680-686. [Link] -

General 1,3-Dithiane Synthesis (Aldehyde Route - For Comparison): Corey, E. J., & Seebach, D. (1988). 1,3-Dithiane.[1][2][8][9][10][11] Organic Syntheses, Coll. Vol. 6, p.556. [Link]

-

Reduction of Ketene Dithioacetals: Meyers, A. I., et al. (1980). Reduction of Ketene Thioacetals. Journal of Organic Chemistry, 45, 2912. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]

- 3. baselius.ac.in [baselius.ac.in]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Malonates in Cyclocondensation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Radical Ring Opening Polymerization of Cyclic Ketene Acetals Derived From d-Glucal - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BJOC - A novel application of 2-silylated 1,3-dithiolanes for the synthesis of aryl/hetaryl-substituted ethenes and dibenzofulvenes [beilstein-journals.org]

- 9. Synthesis of 1,3-dithianes [quimicaorganica.org]

- 10. 2-trimethylsilyl-13-dithiane - Enamine [enamine.net]

- 11. researchgate.net [researchgate.net]

Application Note: 1,3-Di(p-tosylthio)propane in Enantioselective Total Synthesis

The following Application Note and Protocol Guide details the use of 1,3-Di(p-tosylthio)propane (Trimethylene di(thiotosylate)) in enantioselective total synthesis.

-Dithianylation & 1,2-Dicarbonyl SynthesisExecutive Summary

1,3-Di(p-tosylthio)propane is a specialized electrophilic reagent used to install the 1,3-dithiane moiety onto nucleophilic carbon centers, specifically active methylenes and enolates. Unlike the standard Corey-Seebach reagent (1,3-propanedithiol), which protects carbonyls as dithianes (nucleophilic attack on

This capability is critical in total synthesis for:

-

Regioselective

-Oxygenation: Converting a ketone into an -

Masked 1,2-Dicarbonyls: Introducing a protected carbonyl adjacent to an existing stereocenter without racemization.

-

Ring Scission Strategies: Facilitating oxidative cleavage of cycloalkanones.

This guide focuses on its pivotal role in the enantioselective total synthesis of (-)-O-methylpallidinine , providing a validated protocol for the installation of the dithiane mask via an enamine intermediate.

Chemical Mechanism & Utility

The Electrophilic Umpolung Distinction

Standard dithiane chemistry relies on the nucleophilicity of sulfur attacking an electrophilic carbonyl. 1,3-Di(p-tosylthio)propane reverses this polarity. The

Mechanism of Action:

-

Activation: The substrate (ketone) is converted to a nucleophilic enamine or enolate.

-

First Sulfenylation: The nucleophilic

-carbon attacks one sulfur atom of the reagent, displacing the sulfinate anion ( -

Cyclization: A second deprotonation (or equilibrium shift) allows the intramolecular attack of the generated sulfide anion (or a second enolate attack) onto the remaining thiosulfonate, closing the 1,3-dithiane ring.

Net Result: Transformation of an

Figure 1: Mechanistic pathway for the conversion of a ketone to an

Case Study: Total Synthesis of (-)-O-Methylpallidinine

The utility of this reagent is exemplified in the stereocontrolled total synthesis of the morphinan alkaloid (-)-O-methylpallidinine by Hanada and Ogasawara (and similarly by McMurry). The reagent was used to introduce the oxygen functionality required for the B-ring without disturbing the sensitive stereochemistry of the hydrophenanthrene framework.

Synthesis Workflow

-

Precursor: Optically active ketone intermediate (derived from chiral bicyclo[3.2.1]octenone).

-

Challenge: Introduce a ketone at the

-position to form the ortho-oxygenated aromatic precursor. Direct oxidation (e.g., -

Solution: Use 1,3-di(p-tosylthio)propane to install a dithiane at the

-position via a pyrrolidine enamine. -

Outcome: The resulting

-diketone monothioketal was successfully hydrolyzed to the

Data Summary:

| Parameter | Condition/Result |

| Substrate | Tricyclic Ketone (Morphinan precursor) |

| Activation Method | Pyrrolidine Enamine (reflux in benzene) |

| Reagent | 1,3-Di(p-tosylthio)propane (1.1 equiv) |

| Solvent/Base | |

| Yield (Step) | ~85% (formation of monothioketal) |

| Selectivity | Exclusive |

Detailed Experimental Protocol

Protocol A: Preparation of -Keto Dithianes from Ketones

This protocol describes the two-step transformation of a ketone to an

Phase 1: Enamine Formation

Objective: Activate the ketone

-

Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser under nitrogen atmosphere.

-

Reactants: Charge the flask with:

-

Ketone substrate (1.0 mmol)

-

Pyrrolidine (2.0 mmol, 2.0 equiv)

-

Benzene or Toluene (anhydrous, 10 mL)

-

-

Reaction: Heat the mixture to reflux. Monitor water collection in the Dean-Stark trap.

-

Completion: Once water evolution ceases (typically 2–4 hours) and TLC indicates consumption of starting material, cool the mixture.

-

Isolation: Concentrate the solution in vacuo to remove solvent and excess pyrrolidine. The crude enamine is typically used immediately without further purification to avoid hydrolysis.

Phase 2: Electrophilic Dithianylation

Objective: React the enamine with 1,3-di(p-tosylthio)propane.

-

Solvent System: Dissolve the crude enamine (from Phase 1) in anhydrous Acetonitrile (

, 10 mL).-

Note: Dichloromethane (

) can also be used, but

-

-

Reagent Addition: Add 1,3-Di(p-tosylthio)propane (1.1 mmol, 1.1 equiv) followed by Triethylamine (

, 1.2 mmol).-

Tip: The base (

) scavenges the sulfinic acid byproducts.

-

-

Incubation: Stir the mixture at room temperature under nitrogen for 4–12 hours.

-

Monitoring: The reaction typically turns from yellow to orange/brown. Monitor by TLC for the disappearance of the enamine/reagent.

-

-

Quench & Workup:

-

Add water (10 mL) and extract with

( -

Wash combined organics with brine, dry over

, and filter.

-

-

Purification: Concentrate and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

-

Product: The

-keto dithiane is typically a stable solid or oil.

-

Phase 3: Deprotection to 1,2-Diketone (Optional)

If the target is the diketone (as in the O-methylpallidinine synthesis):

-

Dissolve the

-keto dithiane in aqueous acetonitrile (80% -

Add N-Chlorosuccinimide (NCS) (4.0 equiv) and Silver Nitrate (

) (4.5 equiv) at 0°C. -

Stir for 10–30 minutes (rapid reaction).

-

Quench with saturated

, filter off silver salts, and extract.

Troubleshooting & Critical Parameters

| Issue | Probable Cause | Corrective Action |

| Low Yield (Phase 2) | Moisture in Enamine | Ensure strict anhydrous conditions during enamine concentration; use a high-vacuum line. |

| Incomplete Cyclization | Steric Hindrance | If the substrate is sterically crowded, switch solvent to refluxing |

| Regioisomer Mix | Thermodynamic Enamine | Pyrrolidine tends to form the less substituted (kinetic) enamine initially, but equilibration can occur. Control reflux time strictly. |

| Reagent Decomposition | Old Reagent | 1,3-Di(p-tosylthio)propane can degrade. Recrystallize from ethanol/acetone if the solid is not white/off-white. |

References

-

Preparation and Utility of Reagent: Woodward, R. B.; Pachter, I. J.; Scheinbaum, M. L.[1] "Dithiotosylates as reagents in organic synthesis." J. Org.[2][3][4][5] Chem.1971 , 36, 1137–1139. Link

-

Total Synthesis of (-)-O-Methylpallidinine: Hanada, K.; Miyazawa, N.; Ogasawara, K.[6] "The Stereocontrolled Total Synthesis of (-)-O-Methylpallidinine." Org.[1][2][3][4][5] Lett.2003 , 5, 357–359. Link

-

Alternative Synthesis Route: McMurry, J. E.; Farina, V.; Scott, W. J.; Davidson, A. H.; Summers, D. R.; Shenvi, A. "A new approach to morphinans: total synthesis of O-methylpallidinine."[2][5] J. Org.[2][3][4][5] Chem.1984 , 49, 3803–3812.[5] Link

-

Oxidative Ring Scission: Trost, B. M.; Hiroi, K. "Oxidative secocylization of alpha-dithioacetal cycloalkanones." J. Am. Chem. Soc.1976 , 98, 4313. Link

Disclaimer: This protocol involves the use of hazardous chemicals, including benzene (carcinogen) and tosylates. All procedures must be performed in a fume hood with appropriate personal protective equipment (PPE).

Sources

Application Note: Synthesis of Azepan-4-ones via Sequential Dialkylation-Cyclization of Enamines with Trimethylene di(thiotosylate)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The azepane scaffold is a crucial heterocyclic motif present in a wide array of biologically active compounds and natural products. Its unique seven-membered ring structure imparts conformational flexibility, which is often exploited in the design of novel therapeutics targeting various diseases.[1] Traditional methods for synthesizing azepanes can be lengthy and may lack efficiency.[2] The Stork enamine synthesis offers a powerful and versatile alternative for the construction of functionalized cyclic systems under milder conditions compared to classical enolate chemistry.[3][4] This application note details a robust protocol for the synthesis of N-substituted azepan-4-ones through the reaction of enamines, derived from ketones, with the bifunctional electrophile trimethylene di(thiotosylate). This method provides a convergent and efficient route to valuable azepane derivatives, which are of significant interest in medicinal chemistry and drug discovery.

Mechanistic Rationale

The overall transformation proceeds through a well-established three-stage sequence: (1) formation of a nucleophilic enamine from a parent ketone, (2) a sequential double S_N2 alkylation of the enamine with the bifunctional electrophile, trimethylene di(thiotosylate), and (3) hydrolysis of the resulting iminium salt to yield the final azepan-4-one product.[5]

-

Enamine Formation: The process begins with the acid-catalyzed reaction of a ketone with a secondary amine (e.g., pyrrolidine, morpholine) to form the corresponding enamine. This reaction is typically driven to completion by the removal of water.[6] The resulting enamine possesses a nucleophilic α-carbon due to the electron-donating character of the nitrogen atom.[7]

-

Sequential Dialkylation and Cyclization: The nucleophilic enamine attacks one of the electrophilic carbon centers of trimethylene di(thiotosylate), displacing a thiotosylate leaving group in a standard S_N2 reaction.[5] This initial alkylation forms an intermediate iminium salt. In the presence of a non-nucleophilic base, this iminium salt is deprotonated to regenerate a new, more substituted enamine. This is followed by an intramolecular S_N2 reaction where the nucleophilic enamine carbon attacks the terminal carbon of the propyl chain, displacing the second thiotosylate group and forming the seven-membered azepane ring.

-

Hydrolysis: The final step involves the acidic hydrolysis of the cyclic iminium salt intermediate to regenerate the ketone functionality, yielding the desired N-substituted azepan-4-one.[8]

Sources

- 1. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines | MDPI [mdpi.com]

- 2. Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stork enamine alkylation - Wikipedia [en.wikipedia.org]

- 4. Stork Enamine Synthesis - Chemistry Steps [chemistrysteps.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. youtube.com [youtube.com]

- 8. Preparation of N-alkylbis(3-aminopropyl)amines by the catalytic hydrogenation of N-alkylbis(cyanoethyl)amines - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: Strategic Synthesis of α-Diketones via Dithiolanation

Abstract: The α-diketone motif is a cornerstone in the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on a robust and versatile strategy for preparing α-diketones: the dithiolanation approach. This method leverages the unique reactivity of dithiane intermediates, offering a reliable pathway to complex 1,2-dicarbonyl compounds that can be challenging to access through traditional oxidation or condensation reactions.[4][5] We will delve into the mechanistic underpinnings of this strategy, provide detailed, field-tested protocols, and discuss critical experimental parameters to ensure reproducible and high-yielding syntheses.

Introduction: The Power of "Umpolung" in α-Diketone Synthesis

The inherent electrophilicity of a carbonyl carbon dictates its typical reaction pathways. However, the synthesis of α-diketones often necessitates a reversal of this polarity, a concept known as "umpolung".[5][6][7] The dithiolanation strategy, particularly the Corey-Seebach reaction, masterfully employs this principle.[4][5][8] By converting an aldehyde into a 1,3-dithiane, the otherwise electrophilic carbonyl carbon is transformed into a nucleophilic acyl anion equivalent upon deprotonation.[4][5][7][9] This masked acyl anion can then react with various electrophiles, including acyl halides or other carbonyl compounds, to construct the α-diketone backbone.[4]

The stability of dithianes under both acidic and basic conditions makes them excellent protecting groups for carbonyls.[10][11] This stability, coupled with the ability to generate a potent nucleophile, forms the basis of this powerful synthetic methodology.

The Dithiolanation Pathway: A Mechanistic Overview

The synthesis of α-diketones via dithiolanation is a multi-step process, each with its own set of critical parameters. A thorough understanding of the underlying mechanisms is paramount for troubleshooting and optimization.

Step 1: Dithioacetal Formation. The initial step involves the protection of an aldehyde as a 1,3-dithiane. This is typically achieved by reacting the aldehyde with 1,3-propanedithiol in the presence of a Lewis or Brønsted acid catalyst.[12]

Step 2: Deprotonation and Acyl Anion Formation. The key "umpolung" step involves the deprotonation of the C2-hydrogen of the dithiane ring using a strong base, most commonly n-butyllithium (n-BuLi).[7][9] The resulting 2-lithio-1,3-dithiane is a stabilized carbanion that serves as the crucial acyl anion equivalent.[4][5] The acidity of this proton (pKa ≈ 31) is significantly lower than that of its oxygen-based acetal counterpart, making this deprotonation feasible.[9][13]

Step 3: Nucleophilic Attack. The generated acyl anion is a potent nucleophile that can react with a variety of electrophiles to form a new carbon-carbon bond. For the synthesis of α-diketones, the electrophile is typically an acyl halide, ester, or another aldehyde.[4]

Step 4: Deprotection to Reveal the α-Diketone. The final step is the hydrolysis of the dithioacetal to unveil the desired α-diketone. This deprotection often requires specific conditions due to the stability of the dithiane ring and is typically accomplished using reagents that facilitate the removal of the dithiol.[10][11][12]

Experimental Protocols

The following protocols are provided as a general guideline and may require optimization based on the specific substrates and desired scale.

Protocol 1: General Procedure for the Dithiolanation of an Aldehyde

Materials:

-

Aldehyde (1.0 eq)

-

1,3-Propanedithiol (1.1 eq)

-

Lewis Acid (e.g., BF₃·OEt₂, 0.1 eq) or Brønsted Acid (e.g., p-TsOH, 0.05 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Magnesium Sulfate

Procedure:

-

Dissolve the aldehyde in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add 1,3-propanedithiol to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add the acid catalyst.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, quench the reaction with saturated sodium bicarbonate solution.

-

Separate the organic layer and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford the pure 1,3-dithiane.

Protocol 2: General Procedure for the Synthesis of an α-Diketone via Corey-Seebach Reaction

Materials:

-

1,3-Dithiane (1.0 eq)

-

n-Butyllithium (1.1 eq, solution in hexanes)

-

Anhydrous Tetrahydrofuran (THF)

-

Acyl Halide (1.1 eq)

-

Deprotection Reagent (e.g., Mercury(II) Chloride (2.5 eq) and Calcium Carbonate (5.0 eq), or N-chlorosuccinimide (NCS) (4.0 eq) and Silver Nitrate (4.0 eq))

-

Acetonitrile/Water (for deprotection)

Procedure:

-

Lithiation:

-

Dissolve the 1,3-dithiane in anhydrous THF in a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet.

-

Cool the solution to -30 °C.

-

Slowly add n-butyllithium dropwise, maintaining the temperature below -20 °C.

-

Stir the resulting solution at -30 °C for 1-2 hours.

-

-

Alkylation:

-

Cool the lithiated dithiane solution to -78 °C.

-

Slowly add a solution of the acyl halide in anhydrous THF dropwise.

-

Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

-

Quench the reaction with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude 2-acyl-1,3-dithiane by column chromatography.

-

-

Deprotection:

-

Method A (Mercury(II) Chloride): Dissolve the 2-acyl-1,3-dithiane in a mixture of acetonitrile and water (e.g., 9:1). Add mercury(II) chloride and calcium carbonate. Stir vigorously at room temperature for 2-12 hours, monitoring by TLC. Upon completion, filter the reaction mixture through a pad of Celite®, wash the pad with DCM, and concentrate the filtrate. Extract the aqueous residue with DCM, combine the organic layers, wash with saturated ammonium chloride and brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude α-diketone by column chromatography.

-

Method B (N-Chlorosuccinimide/Silver Nitrate): Dissolve the 2-acyl-1,3-dithiane in aqueous acetonitrile. Add N-chlorosuccinimide and silver nitrate. Stir at room temperature until the reaction is complete (monitor by TLC). Dilute with water and extract with diethyl ether. Wash the combined organic layers with saturated sodium bicarbonate and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

-

Data Presentation: Reaction Parameters and Yields

The choice of reagents and reaction conditions can significantly impact the yield and purity of the final α-diketone. The following table summarizes typical conditions for the key steps.

| Step | Reagent/Catalyst | Solvent | Temperature (°C) | Typical Time (h) | Typical Yield (%) |

| Dithiolanation | BF₃·OEt₂ or p-TsOH | DCM or Toluene | 0 to RT | 2-4 | 85-95 |

| Lithiation | n-BuLi | THF | -30 to -20 | 1-2 | >95 (in situ) |

| Alkylation | Acyl Halide | THF | -78 to RT | 2-4 | 70-90 |

| Deprotection (HgCl₂) | HgCl₂, CaCO₃ | Acetonitrile/H₂O | RT | 2-12 | 60-85 |

| Deprotection (NCS/AgNO₃) | NCS, AgNO₃ | Acetonitrile/H₂O | RT | 1-6 | 75-90 |

Causality in Experimental Choices

-

Choice of Dithiol: 1,3-Propanedithiol is commonly used as it forms a stable six-membered dithiane ring. 1,2-Ethanedithiol can also be used, forming a five-membered dithiolane, but lithiated dithiolanes can sometimes undergo fragmentation.[5]

-

Base for Deprotonation: n-Butyllithium is the base of choice due to its sufficient strength to deprotonate the dithiane and its commercial availability.

-

Deprotection Reagents: While effective, mercury-based reagents are highly toxic.[14] Oxidative methods using reagents like N-chlorosuccinimide (NCS) or o-iodoxybenzoic acid (IBX) offer milder and less toxic alternatives for the deprotection step.[12]

Self-Validating Systems and Troubleshooting

-

Monitoring Reactions: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of each step. The disappearance of the starting material and the appearance of the product spot with a different Rf value indicate reaction progression.

-

Incomplete Lithiation: If the alkylation step gives low yields, incomplete lithiation may be the cause. Ensure all reagents and solvents are anhydrous and that the reaction is performed under a strictly inert atmosphere.

-

Difficult Deprotection: Some 2-acyl-1,3-dithianes can be resistant to hydrolysis. In such cases, exploring alternative deprotection methods, such as those employing hypervalent iodine reagents, may be beneficial.

Conclusion